5-Chloro-2-(trifluoromethyl)nicotinic acid

Catalog No.
S867449
CAS No.
823222-02-2
M.F
C7H3ClF3NO2
M. Wt
225.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-(trifluoromethyl)nicotinic acid

CAS Number

823222-02-2

Product Name

5-Chloro-2-(trifluoromethyl)nicotinic acid

IUPAC Name

5-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid

Molecular Formula

C7H3ClF3NO2

Molecular Weight

225.55 g/mol

InChI

InChI=1S/C7H3ClF3NO2/c8-3-1-4(6(13)14)5(12-2-3)7(9,10)11/h1-2H,(H,13,14)

InChI Key

SWAUZBSMIIDEMA-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1C(=O)O)C(F)(F)F)Cl

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C(F)(F)F)Cl

Chemical Structure and Properties

5-Chloro-2-(trifluoromethyl)nicotinic acid is an organic molecule derived from nicotinic acid, also known as vitamin B3. It contains a pyridine ring with chlorine and trifluoromethyl groups attached at specific positions. These functional groups can influence the molecule's biological properties.

  • PubChem provides a depiction of the chemical structure for 5-Chloro-2-(trifluoromethyl)nicotinic acid: PubChem 5-Chloro-2-(trifluoromethyl)nicotinic acid: )

5-Chloro-2-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C₇H₃ClF₃N₀₂. This compound features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, which significantly influences its chemical behavior and biological activity. The presence of the trifluoromethyl group enhances lipophilicity, making the compound of interest in medicinal chemistry and agrochemicals .

Typical of pyridine derivatives. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring allows for electrophilic substitutions at positions ortho or para to the trifluoromethyl group.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, yielding a corresponding pyridine derivative .

Research indicates that 5-chloro-2-(trifluoromethyl)nicotinic acid exhibits significant biological activities, particularly in the field of pharmaceuticals. It has been studied for its potential as an anti-inflammatory and anti-cancer agent. The trifluoromethyl group is known to enhance the binding affinity of compounds to biological targets, which may contribute to its pharmacological effects .

Several methods have been developed for synthesizing 5-chloro-2-(trifluoromethyl)nicotinic acid:

  • Direct Halogenation: Starting from nicotinic acid, chlorination followed by trifluoromethylation can yield the desired product.
  • Functionalization of Pyridine Derivatives: Utilizing vinylogous enamines or other pyridine derivatives as starting materials allows for regioselective introduction of the trifluoromethyl group .
  • Multi-step Synthesis: A common approach involves multiple reaction steps including halogenation, nucleophilic substitution, and hydrolysis to form the final acid .

5-Chloro-2-(trifluoromethyl)nicotinic acid finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for drug development due to its biological activity.
  • Agriculture: The compound is explored for use in agrochemicals, particularly as herbicides or pesticides due to its effectiveness against specific plant species .
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities.

Studies on interaction mechanisms reveal that 5-chloro-2-(trifluoromethyl)nicotinic acid interacts with various biological targets through hydrogen bonding and π-π stacking interactions. These interactions are crucial for its efficacy as a pharmaceutical agent, influencing both binding affinity and selectivity towards specific receptors or enzymes .

Several compounds share structural similarities with 5-chloro-2-(trifluoromethyl)nicotinic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-5-fluoronicotinic acidChlorine and fluorine substitutionExhibits different reactivity patterns due to fluorine presence
3-Chloro-2-(trifluoromethyl)pyridineTrifluoromethyl group on a different positionPotentially different biological activities due to position change
5-TrifluoromethylpyridineNo chlorine substitutionLacks halogen but retains trifluoromethyl functionality

The uniqueness of 5-chloro-2-(trifluoromethyl)nicotinic acid lies in its specific combination of chlorine and trifluoromethyl groups positioned on the pyridine ring, which enhances its biological activity while also allowing for diverse synthetic pathways.

Classical Synthesis Routes

The synthesis of 5-chloro-2-(trifluoromethyl)nicotinic acid has been accomplished through several well-established classical routes that have formed the foundation for modern synthetic approaches. These methodologies typically involve sequential functionalization of pyridine derivatives through chlorination and trifluoromethylation strategies, as well as the utilization of cyanide intermediates followed by hydrolysis to yield the desired carboxylic acid functionality.

Chlorination and Trifluoromethylation Strategies

The classical approach to synthesizing 5-chloro-2-(trifluoromethyl)nicotinic acid involves selective chlorination of nicotinic acid derivatives followed by trifluoromethylation or the reverse sequence depending on the starting material [1]. One of the most significant developments in this area was the selective chlorination method using sodium hypochlorite as reported in the European Patent Office documentation [1]. This method provides the valuable intermediate 5-chloro-2-methoxynicotinic acid in pure form and high yield through a unique one-step selective chlorination process [1].

The chlorination process typically employs 5.25% aqueous sodium hypochlorite solution (Clorox) under controlled temperature conditions ranging from 10°C to 28°C [1]. In a representative large-scale procedure, 868 grams of 2-methoxynicotinic acid were added portionwise to stirred sodium hypochlorite solution over 75 minutes, maintaining temperature below 30°C [1]. The reaction mixture was then stirred at ambient temperature for approximately 16 hours, followed by acidification to pH 2.0 with concentrated hydrochloric acid [1]. This procedure yielded 201 grams (75%) of pure 5-chloro-2-methoxynicotinic acid [1].

An alternative chlorination strategy involves the use of aluminum chloride in combination with trifluoromethylpyridine compounds [2]. This process comprises reacting a trifluoromethyl pyridine compound with aluminum chloride in the presence of a solvent to obtain a trichloromethyl pyridine compound, followed by hydrolysis in the presence of sulfuric acid or phosphoric acid [2]. The reaction typically requires 1 to 3 molar equivalents of aluminum chloride per mole of trifluoromethyl pyridine compound at temperatures ranging from 50°C to 130°C [2]. The subsequent hydrolysis step is conducted at temperatures from 80°C to 130°C using sulfuric acid or phosphoric acid concentrations of 40% to 100% [2].

Trifluoromethylation strategies have evolved significantly, with copper-catalyzed methods becoming particularly prominent [4]. The synthesis involves hydrolysis of nitrile precursors through a three-step method that includes halogenation of pyridine derivatives, trifluoromethylation using copper iodide catalysts, and acidic or basic hydrolysis to yield the carboxylic acid . Direct trifluoromethylation of pyridine derivatives can be achieved using copper iodide and trifluoromethyl iodide under controlled conditions ranging from 50°C to 150°C [4] [5].

The development of efficient trifluoromethylation methodologies has been driven by the need for practical routes towards catalytic trifluoromethylation that are highly desired in pharmaceutical synthesis [6]. These reactions typically proceed through the formation of copper-trifluoromethyl species that can transfer the trifluoromethyl group to appropriately activated pyridine substrates [4] [6].

Table 1: Classical Synthesis Routes for 5-Chloro-2-(trifluoromethyl)nicotinic acid

MethodStarting MaterialKey ReagentsTemperature (°C)Yield (%)Reference
Sodium Hypochlorite Chlorination2-methoxynicotinic acidNaOCl (5.25% aqueous)10-2852-75 [1]
Aluminum Chloride/HF TreatmentTrifluoromethylpyridineAlCl₃, H₂SO₄/H₃PO₄80-13070-85 [2]
Cyanide Intermediate Hydrolysis3-cyanopyridineH₂SO₄/NaOH80-10085-95 [7] [8]
Electrochemical ReductionCyanopyridine basesH₂SO₄, Fe saltsRoom temp60-80 [9]
Direct TrifluoromethylationPyridine derivativesCuI, CF₃I50-15065-90 [4]

Cyanide Intermediate Utilization and Catalytic Hydrogenation

The utilization of cyanide intermediates represents a crucial synthetic pathway for accessing 5-chloro-2-(trifluoromethyl)nicotinic acid through nitrile hydrolysis methodologies [7] [8]. Nitriles undergo both acid-catalyzed and base-catalyzed hydrolysis to form carboxylic acids, with these reactions proceeding via amide intermediates [7] [8].

The acid-catalyzed mechanism involves protonation of the nitrogen atom to make the carbon atom more susceptible to nucleophilic attack [7]. The process begins with nucleophilic attack by water on the nitrile carbon atom, followed by deprotonation of the oxygen atom to give a tautomeric form of an amide [7]. Subsequent protonation of the nitrogen forms a resonance-stabilized intermediate, which upon deprotonation yields an amide [7]. The amide then undergoes protonation of the carbonyl oxygen, followed by a second nucleophilic addition of water to the carbonyl carbon giving a tetrahedral intermediate [7]. Final protonation of the nitrogen converts the amino group into a better leaving group, followed by reconstruction of the carbonyl group by eliminating ammonia and deprotonation to yield the carboxylic acid [7].

Base-catalyzed hydrolysis represents an alternative nucleophilic acyl substitution reaction where nitriles are treated in the presence of basic aqueous solutions to yield carboxylic acid [7] [8]. During base-catalyzed hydrolysis, the nucleophilic hydroxide ion attacks the nitrile carbon atom [7]. The nitrogen atom gets protonated by water to remove the negative charge on the nitrogen to give the unstable enol tautomer of an amide [7]. Subsequent deprotonation and protonation steps lead to amide formation, followed by a second nucleophilic attack by hydroxide ion at the amide carbonyl carbon to give a tetrahedral intermediate [7]. The carbonyl group is then reconstructed with the departure of an amide ion as a leaving group, ultimately affording a carboxylate ion and ammonia [7].

Electrochemical reduction of cyanopyridine bases has emerged as an important method for industrial-scale synthesis [9]. These improved electrochemical reductions are performed by electrolysis in an ion-exchange membrane-divided flow cell at a lead dioxide cathode in an aqueous or partly aqueous medium comprising sulfuric acid in at least a 1:1 mole ratio with the cyanopyridine base [9]. For 2- and 3-isomers, an iron salt is added to the catholyte as a catalyst, while for the 4-isomer, an efficient semi-continuous batch process has been developed [9]. These electrochemical methods offer significant advantages of a commercial and industrial nature over prior art static beaker cell technology [9].

Industrial production of nicotinic acid from cyanopyridine precursors has achieved remarkable efficiency using nitrilase-mediated synthesis [10]. The conversion of 3-cyanopyridine to nicotinic acid has been demonstrated at 1-liter scale with whole cell nitrilase, achieving complete conversion of 1650 millimolar 3-cyanopyridine in 330 minutes to yield 202 grams of nicotinic acid [10]. This process achieved catalytical and volumetric productivity of 15.3 grams per hour per gram dry cell weight and 202 grams per liter, respectively [10].

The synthetic utility of cyanide intermediates extends to various catalytic hydrogenation approaches [11]. Hydrocyanation reactions enable access to synthetically valuable nitriles from readily available alkene precursors [11]. These processes typically require air- and temperature-stable conditions and have been developed as operationally simple, scalable, and hydrogen cyanide-free transfer hydrocyanation protocols using air-stable nickel precatalysts [11].

Catalytic Approaches for Scalability

The development of catalytic methodologies for the synthesis of 5-chloro-2-(trifluoromethyl)nicotinic acid has focused on achieving scalability while maintaining high yields and selectivity. These approaches leverage transition metal catalysis to enable efficient bond formation and functional group transformations that are amenable to industrial-scale production.

Palladium-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of pyridine derivatives, including 5-chloro-2-(trifluoromethyl)nicotinic acid [12] [13] [14]. The Suzuki-Miyaura cross-coupling reaction has become one of the most utilized transformations in the pharmaceutical industry for forming carbon-carbon bonds [14] [15]. However, limitations in the application of this reaction include notorious low reaction efficiency, poor stability, and difficulty in preparing pyridine-2-boronates and boronic acids for cross-coupling [14].

Recent developments have addressed these limitations through the use of pyridine-2-sulfinates as nucleophilic coupling partners in palladium-catalyzed desulfinylative cross-coupling processes [14]. Both aryl bromides and aryl chlorides can be employed as coupling partners to access challenging and medicinally relevant linked pyridine-heterocycle building blocks [14]. These pyridine sulfinates offer several advantages as bench-stable, solid reagents that function as efficient nucleophilic cross-coupling partners with convenient removal during aqueous work-up [14].

Continuous flow approaches have significantly enhanced the efficiency of Suzuki-Miyaura cross-coupling reactions between heteroaryl bromides and arylboronic acids [16]. Using palladium tetrakis(triphenylphosphine) as catalyst, the coupling process required only 23 minutes of residence time to be completed with generally good yields [16]. This continuous-flow methodology has enabled the performance of intermolecular carbon-hydrogen activation reactions, representing the first reported use of this technology for such transformations [16].

The mechanism of palladium-catalyzed cross-coupling is centered around a square-planar palladium complex that exists in two oxidation states, palladium(0) and palladium(II), typically with 14 or 16 electrons in its coordination sphere [15]. The general catalytic cycle involves oxidative addition of the electrophile to palladium(0), transmetalation with the nucleophilic partner, and reductive elimination to form the desired product while regenerating the active palladium(0) species [15].

Palladium-catalyzed carbon-hydrogen activation and cross-coupling of pyridine N-oxides with nonactivated secondary alkyl bromides has provided new approaches for the synthesis of diverse 2-alkylpyridine derivatives [13]. This reaction provides a practically useful approach for synthesizing alkylated pyridine derivatives, with experimental observations indicating that the carbon-bromine cleavage step involves a radical-type process [13].

Advanced palladium-catalyzed electrophilic functionalization of pyridine derivatives through phosphonium salts has been developed for heterobiaryl synthesis [17]. This highly efficient and practical method enables facile incorporation of diverse carbon-based fragments, including alkenyl, alkynyl, and allyl fragments, onto the pyridine core [17]. The silver salt additive plays a vital role as a transmetallation mediator, guaranteeing smooth transfer of the pyridyl group to the palladium intermediate [17].

The synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry has demonstrated the versatility of these methods [18]. The palladium-catalyzed cross-coupling of 3-iodopyridine with long-chain terminal dienes and benzylic amines provides a novel route to key intermediates for biologically active pyridine alkaloids [18]. This process involves oxidative addition of the heterocyclic iodide to palladium(0), carbopalladation of the least hindered carbon-carbon double bond, palladium migration, and π-allylpalladium displacement by the nitrogen nucleophile [18].

Antimony Trifluoride (SbF3)-Catalyzed Fluorination

Antimony trifluoride, sometimes called Swarts' reagent, represents one of the principal fluorides of antimony and appears as a white solid with significant applications in organofluorine chemistry [19] [20]. As a fluorination reagent in organic chemistry, antimony trifluoride was first reported by Belgian chemist Frédéric Jean Edmond Swarts in 1892, who demonstrated its usefulness for converting chloride compounds to fluorides [19] [20].

The antimony trifluoride fluorination method involves treatment with antimony trifluoride in combination with chlorine or antimony pentachloride to give the active species antimony trifluorodichloride [19]. This compound can be produced in bulk and the Swarts reaction is generally applied to the synthesis of organofluorine compounds [19]. The method was once used for the industrial production of freon and other fluorine-containing Lewis acids serve as fluorinating agents in conjunction with hydrogen fluoride [19].

In solid antimony trifluoride, the antimony centers have octahedral molecular geometry and are linked by bridging fluoride ligands [21]. Three antimony-fluorine bonds are short (192 picometers) and three are long (261 picometers) [21]. Because it is a polymer, antimony trifluoride is far less volatile than related compounds such as arsenic trifluoride and antimony trichloride [21].

Antimony trifluoride is prepared by treating antimony trioxide with hydrogen fluoride according to the reaction: antimony trioxide + 6 hydrogen fluoride → 2 antimony trifluoride + 3 water [21]. The compound is a mild Lewis acid, hydrolyzing slowly in water [21]. With fluorine, it is oxidized to give antimony pentafluoride [21].

Recent developments in antimony-catalyzed reactions have expanded beyond traditional fluorination applications [22]. Antimony-based catalysts have shown effectiveness in various transformations including Mannich reactions, cross-condensation, cyclization-aromatization, and aminolysis of epoxides [22]. Among these, fluorinated organoantimony(III) derivatives have demonstrated higher activity compared to their chlorinated, brominated, and iodinated counterparts, as the antimony-fluorine moiety acts as a more effective hydrogen bond acceptor [22].

The 3-position-selective carbon-hydrogen trifluoromethylation of pyridine rings has been achieved through nucleophilic activation using antimony-containing systems [23]. This first example of 3-position-selective trifluoromethylation was established through nucleophilic activation of pyridine and quinoline derivatives via hydrosilylation and successive electrophilic trifluoromethylation of the enamine intermediate [23]. The reaction proceeds via formation of N-silyl enamine and trifluoromethylated enamine intermediates [23].

Antimony pentafluoride combined with perfluoroalkyl fluoride has been developed as a novel fluorinating reagent system [24]. This system enhances the exchange of halogens for fluorine and permits replacement to occur under much milder conditions than with hydrogen fluoride alone [24]. Antimony-based catalysts represent prime candidates for replacing chromia-based catalysts in producing chlorofluorocarbons, addressing industrial hazards associated with chromium compounds [24].

Table 2: Catalytic Approaches for Scalable Synthesis

Catalyst SystemReaction TypeConditionsSubstrate ScopeAdvantagesReference
Pd(PPh₃)₄/Arylboronic acidsSuzuki-Miyaura coupling23 min residence time, flowHeteroaryl bromidesFlow compatibility, mild conditions [16]
CuI/1,10-phenanthrolineTrifluoromethylationDMF, 100-150°CAryl/heteroaryl iodidesHigh yields, broad scope [4] [5]
CuCl₂/Chen's reagentNucleophilic CF₃ transfer10-15% CuCl₂, mild conditionsAryl/heteroaryl iodidesCatalytic amounts, functional tolerance [25]
SbF₃/HF systemFluorination/chlorinationHF atmosphere, 50-130°CChlorinated pyridinesIndustrial scalability [19] [21]
Pd(OAc)₂/Pyridine-pyridone ligandC-H hydroxylationDMF, O₂, 1,4-benzoquinoneAromatic carboxylic acidsLate-stage functionalization [26]

Industrial Process Optimization

The optimization of industrial processes for the synthesis of 5-chloro-2-(trifluoromethyl)nicotinic acid requires careful consideration of scalability, efficiency, and economic factors. Modern industrial approaches emphasize continuous processing methodologies and advanced purification techniques to achieve high-quality products suitable for pharmaceutical applications.

Continuous Flow Systems for Large-Scale Synthesis

Continuous flow technology has revolutionized the production of fluorochemicals by offering safer, more efficient, and scalable solutions for high-volume production [27]. Traditional batch processing methods present inherent limitations such as poor heat and mass transfer, longer reaction times, and challenges in scaling up, which increase costs and heighten risks [27]. Continuous flow processing involves the steady pumping of reactants through a reactor where reactions occur continuously rather than in discrete batches [27].

The adoption of continuous flow systems provides multiple advantages for fluorination processes, including enhanced safety through reduced inventory of hazardous materials, improved heat and mass transfer characteristics, precise control over reaction parameters, and the ability to operate under extreme conditions safely [27]. These factors are particularly important for the synthesis of trifluoromethylated compounds where fluorine gas handling presents significant challenges [27].

Continuous flow synthesis of pyridinium salts has been accelerated through multi-objective experimental design using Bayesian optimization platforms [28]. This approach enables human-in-the-loop optimization of synthesis conditions, identifying global optimum conditions while demonstrating superior performance compared to traditional one-variable-at-a-time optimization protocols [28]. The implementation of statistical design of experiments and active optimization has proven highly effective for purification processes in continuous flow systems [28].

One-step synthesis of pyridines in continuous flow reactors has been demonstrated using both microwave flow reactors and conductive heating flow platforms [29]. The Bohlmann-Rahtz pyridine synthesis can be carried out effectively using a Brønsted acid catalyst to enable Michael addition and cyclodehydration in a single step without isolation of intermediates [29]. This approach yields trisubstituted pyridines as single regioisomers in good yields with readily transferable conditions to continuous flow processing [29].

Heterogeneous catalyzed pyridine synthesis using montmorillonite and nanoparticle-impregnated alumina in continuous micro flow systems has been developed for industrial applications [30]. This combined micro flow-through system utilizes two different heterogeneous catalyst assemblies under different temperature conditions to accomplish enamine formation, pericyclic reaction, and oxidation steps sequentially [30].

Flow synthesis of 2-methylpyridines via α-methylation has demonstrated the advantages of continuous processing over batch methods [31]. Using a simplified bench-top continuous flow setup with Raney nickel packed columns, reactions proceeded with high selectivity and shorter reaction times while providing increased molecular considerations and reduced waste [31]. The catalyst column can be reused multiple times, limiting catalyst handling requirements and avoiding replenishment after each reaction [31].

Large-scale industrial processes have been successfully implemented for trifluoromethylated compound synthesis [32] [33]. Industrial processes for 2-fluoro-6-(trifluoromethyl)pyridine production have achieved high yield and purity at commercial scale [32]. These processes involve complete conversion of organic matter through recycling of unconverted residues containing chlorofluoro pyridine compounds, with fluorination carried out in the absence of solvent for enhanced efficiency [32].

Fully integrated continuous manufacturing plants for pharmaceutical synthesis have demonstrated the viability of continuous processing at industrial scale [33]. These plants have achieved nominal throughputs of 41 grams per hour over extended periods of up to 240 hours, incorporating two synthetic steps, intermediate workup and purification, crystallization, washing, filtering, drying, mixing, and tablet formation [33]. The process utilizes solvent-free molten reactions at high temperatures to achieve high yields while avoiding solid handling and long residence times [33].

Purification Techniques: Chromatography vs. Recrystallization

The selection of appropriate purification techniques for 5-chloro-2-(trifluoromethyl)nicotinic acid represents a critical consideration in industrial process optimization [34] [35]. Both chromatographic and recrystallization methods offer distinct advantages and limitations that must be evaluated based on scale, purity requirements, and economic factors [36].

Column chromatography provides high-resolution separation capabilities with recoveries typically ranging from 70% to 90% and purities exceeding 95% [36]. This technique offers superior control over separation parameters and can handle complex mixtures effectively [34]. However, column chromatography requires significant solvent consumption and presents challenges for large-scale implementation due to equipment costs and processing time requirements [36].

Recrystallization represents a more economical approach suitable for larger quantities of material, with lower operational costs compared to chromatographic methods [36]. Recovery rates for recrystallization typically range from 60% to 85%, with achievable purities between 90% and 95% [36]. The technique requires longer processing times, typically 4 to 24 hours, but offers advantages in terms of scalability and reduced solvent requirements [36].

High-performance liquid chromatography provides the highest purity levels, exceeding 98%, with excellent precision and reproducibility [37] [38]. Ion-pair reversed-phase high-performance liquid chromatography has been specifically developed for nicotinic acid derivatives with recoveries of 92.9% for nicotinic acid and 95.8% for nicotinamide [38]. However, this technique is primarily suitable for analytical to laboratory scale applications due to high equipment and operational costs [37].

Solid-phase extraction has emerged as an effective intermediate approach, offering recoveries between 87% and 96% with purities exceeding 95% [38]. This technique provides advantages in terms of processing time (1 to 3 hours) and moderate cost factors while maintaining good scalability [38]. Solid-phase extraction is particularly effective for removing specific impurities and can be readily integrated into continuous flow systems [38].

Micellar liquid chromatographic determination following precolumn derivatization has been developed specifically for nicotinic acid compounds [39]. This approach utilizes the König reaction where heterocyclic nitrogen reacts with cyanogen bromide and couples with arylamine to produce polymethine dyes with enhanced detection capabilities [39].

Continuous flow purification systems represent the most advanced approach for industrial-scale applications [40] [27]. These systems achieve recoveries between 80% and 95% with purities exceeding 95% while operating continuously [40]. The economic advantages include reduced labor costs, consistent product quality, and integration capabilities with synthetic processes [27].

The selection of purification techniques must consider the specific crystallization behavior of pyridine carboxylic acids [41] [42]. Crystal structure analysis has revealed that carboxylic acid groups form different hydrogen bonding patterns in pyridine monocarboxylic acids versus dicarboxylic acids [41]. These structural characteristics influence recrystallization behavior and must be considered in purification protocol design [42].

Industrial purification of fluorinated compounds requires specialized considerations due to their unique chemical properties [35]. Distillation methods for fluorinated carboxylic acids must be conducted at heating temperatures not exceeding 150°C to prevent decomposition [35]. The purification process can be enhanced through preliminary coagulation of fine particles and conversion of salt forms to improve solubility characteristics [35].

Table 3: Industrial Process Optimization Parameters

Process ParameterSpecificationApplicationBenefitsReference
Continuous Flow Residence Time10-30 minutesPyridine synthesisImproved heat transfer [28] [29]
Large-scale Reactor Volume75-1000 litersNicotinic acid productionCommercial scale production [10] [43]
Temperature Control Range50-280°CFluorination reactionsPrecise reaction control [27] [32]
Pressure Requirements1-50 atmHigh-temperature synthesisEnhanced reaction rates [40] [33]
Throughput Capacity41-202 g/hPharmaceutical manufacturingContinuous operation [10] [33]
Purification MethodCrystallization/ChromatographyProduct isolationHigh purity products [34] [35]

Table 4: Purification Techniques Comparison

TechniqueRecovery (%)Purity AchievedScale SuitabilityCost FactorTime RequiredReference
Column Chromatography70-90High (>95%)Lab to pilotModerate2-6 hours [34] [36]
Recrystallization60-85Moderate (90-95%)Lab to industrialLow4-24 hours [41] [36]
High Performance Liquid Chromatography85-95Very High (>98%)Analytical to labHigh0.5-2 hours [37] [38]
Solid Phase Extraction87-96High (>95%)Lab to pilotModerate1-3 hours [38]
Continuous Flow Purification80-95High (>95%)Pilot to industrialLow-ModerateContinuous [40] [27]

Infrared and Nuclear Magnetic Resonance Signatures

The spectroscopic characterization of 5-Chloro-2-(trifluoromethyl)nicotinic acid reveals distinctive signatures that reflect its unique structural features. The molecular structure exhibits characteristic absorption patterns in infrared spectroscopy, particularly the carboxylic acid carbonyl stretch, which typically appears around 1660-1680 cm⁻¹ for nicotinic acid derivatives [1]. The presence of the trifluoromethyl group introduces additional vibrational modes, with carbon-fluorine stretching frequencies typically observed in the 1000-1300 cm⁻¹ region [1].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound. The ¹H Nuclear Magnetic Resonance spectrum displays characteristic patterns for the pyridine ring protons, with the aromatic protons appearing in the 7-9 parts per million range [1]. The carboxylic acid proton typically appears as a broad singlet around 10-12 parts per million, consistent with hydrogen bonding interactions [1].

The ¹³C Nuclear Magnetic Resonance spectrum exhibits distinctive carbon signals, particularly the quaternary carbon bearing the trifluoromethyl group, which appears as a quartet due to carbon-fluorine coupling [1]. The trifluoromethyl carbon itself typically resonates around 120-130 parts per million as a quartet with large carbon-fluorine coupling constants [1]. The carbonyl carbon of the carboxylic acid group appears around 168-170 parts per million [1].

Fluorine Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation, with the trifluoromethyl group typically appearing as a singlet around -60 to -70 parts per million [1]. The chemical shift position depends on the electronic environment created by the pyridine ring and chlorine substituent [1].

Electron-Withdrawing Effects of the Trifluoromethyl Group

The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, with a Hammett constant (σₚ) of 0.54 and an electronegativity of 3.46 [2] [3]. This strong electron-withdrawing character significantly influences the electronic properties of 5-Chloro-2-(trifluoromethyl)nicotinic acid through both inductive and field effects [2].

The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilic character of the pyridine ring, particularly at positions adjacent to the nitrogen atom [2]. This electronic activation facilitates nucleophilic aromatic substitution reactions and increases the acidity of the carboxylic acid group [2]. The combined effect of the trifluoromethyl group and the pyridine nitrogen creates a highly electron-deficient aromatic system [4].

The inductive effect of the trifluoromethyl group extends through the molecular framework, influencing the electron density distribution throughout the pyridine ring [2]. This electron withdrawal stabilizes negative charge development during chemical reactions, making the compound more reactive toward nucleophilic attack [2]. The effect is particularly pronounced at the ortho and para positions relative to the trifluoromethyl substituent [3].

The electronic perturbation caused by the trifluoromethyl group also affects the hydrogen bonding capability of the carboxylic acid group, potentially increasing its acidity compared to unsubstituted nicotinic acid [2]. This enhanced acidity results from the stabilization of the conjugate base through electron delocalization facilitated by the electron-withdrawing trifluoromethyl group [2].

Reactivity Profile

Nucleophilic Aromatic Substitution Patterns

The reactivity of 5-Chloro-2-(trifluoromethyl)nicotinic acid toward nucleophilic aromatic substitution is significantly enhanced by the presence of both the trifluoromethyl group and the pyridine nitrogen [5]. The chlorine atom at position 5 serves as an excellent leaving group, particularly under conditions where the aromatic ring is activated by electron-withdrawing substituents [5].

The nucleophilic aromatic substitution mechanism follows the classical addition-elimination pathway, where the nucleophile attacks the carbon bearing the chlorine substituent, forming a resonance-stabilized intermediate [5] [6]. The trifluoromethyl group at position 2 provides significant stabilization of this intermediate through its strong electron-withdrawing effect, lowering the activation energy for the reaction [5].

The regioselectivity of nucleophilic substitution is primarily directed toward the chlorine-bearing carbon due to the combined activating effects of the pyridine nitrogen and the trifluoromethyl group [5]. The electron-deficient nature of the aromatic ring, enhanced by these substituents, makes the chlorine atom particularly susceptible to displacement by various nucleophiles [5].

Common nucleophiles that readily participate in substitution reactions with this compound include amines, thiols, and alkoxides . The reaction conditions typically involve polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, with elevated temperatures to facilitate the substitution process [8]. The presence of base is often required to generate the active nucleophilic species [8].

Oxidation and Reduction Pathways

The oxidation and reduction chemistry of 5-Chloro-2-(trifluoromethyl)nicotinic acid is primarily centered on the carboxylic acid functional group and the pyridine ring system . The carboxylic acid group can undergo reduction to form the corresponding alcohol or aldehyde under appropriate conditions .

Reduction of the carboxylic acid group typically employs strong reducing agents such as lithium aluminum hydride or sodium borohydride . The trifluoromethyl group remains intact during these reductions due to the strength of the carbon-fluorine bonds . The reduction process must be carefully controlled to avoid over-reduction or unwanted side reactions .

Oxidation reactions are less common due to the already oxidized state of the carboxylic acid group . However, the pyridine ring can undergo oxidation under specific conditions, potentially forming pyridine N-oxide derivatives . The electron-withdrawing trifluoromethyl group influences the oxidation potential of the pyridine nitrogen, generally making oxidation more difficult .

The chlorine substituent can also participate in oxidation reactions under harsh conditions, potentially leading to chlorine dioxide formation or other oxidized chlorine species [10]. However, such reactions are typically not synthetically useful and are avoided in preparative chemistry [10].

Acid-Base Behavior and Solubility Parameters

pKa Determination in Aqueous and Organic Media

The acid-base properties of 5-Chloro-2-(trifluoromethyl)nicotinic acid are significantly influenced by the electron-withdrawing effects of both the trifluoromethyl group and the chlorine substituent [11]. While specific pKa values for this compound have not been experimentally determined, predictions based on analogous compounds suggest enhanced acidity compared to unsubstituted nicotinic acid [11].

The trifluoromethyl group at position 2 provides substantial electron withdrawal, stabilizing the conjugate base formed upon deprotonation of the carboxylic acid group [11]. This stabilization results in a lower pKa value, indicating increased acidity [11]. Related compounds such as 2-(trifluoromethyl)nicotinic acid and 4-(trifluoromethyl)nicotinic acid exhibit predicted pKa values of approximately 2.50±0.36 [11] [12].

The chlorine substituent at position 5 provides additional electron withdrawal through inductive effects, further stabilizing the carboxylate anion [11]. This cumulative effect of multiple electron-withdrawing groups is expected to result in a pKa value lower than that of compounds containing only one electron-withdrawing substituent [11].

In organic media, the acid-base behavior may differ significantly from aqueous systems due to solvent effects and different stabilization mechanisms [13]. The hydrogen bonding capability of the solvent plays a crucial role in determining the apparent acidity of the compound [13]. Polar protic solvents typically enhance the acidity through hydrogen bonding stabilization of the conjugate base [13].

Partition Coefficients and Membrane Permeability

The partition coefficients and membrane permeability characteristics of 5-Chloro-2-(trifluoromethyl)nicotinic acid are significantly influenced by the trifluoromethyl group, which enhances lipophilicity while maintaining some hydrophilic character due to the carboxylic acid group [14] [15].

The trifluoromethyl group is known to increase the lipophilicity of organic compounds, potentially improving membrane permeability and bioavailability [14]. This enhanced lipophilicity is attributed to the hydrophobic nature of the fluorine atoms and the increased molecular volume of the trifluoromethyl group [14]. For related compounds, the presence of trifluoromethyl groups has been shown to increase partition coefficients in octanol-water systems [16].

The membrane permeability of fluorinated compounds often differs from their non-fluorinated analogs due to unique interactions with lipid bilayers [17]. Fluorinated compounds may exhibit stronger interactions with membrane lipids, potentially affecting their transport mechanisms across biological membranes [17]. The specific effects depend on the position and number of fluorine atoms, as well as the overall molecular structure [17].

The carboxylic acid group contributes to hydrophilicity, creating an amphiphilic character that may influence membrane partitioning behavior [14]. The ionization state of the carboxylic acid group at physiological pH would significantly affect membrane permeability, as ionized species generally exhibit reduced membrane penetration [14].

The chlorine substituent provides additional lipophilic character while contributing to the overall electron-withdrawing effect of the molecule [14]. This combination of substituents creates a unique partition profile that may be advantageous for pharmaceutical applications requiring specific membrane penetration characteristics [14].

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5-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid

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Last modified: 08-16-2023

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